
(1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol is a synthetic organic compound with a unique structure that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as D-glucose.
Deoxygenation: The 2,3-dideoxy modification is achieved through a deoxygenation reaction, often using reagents like tributyltin hydride and a radical initiator.
Anhydro Formation: The anhydro bridge is introduced by treating the intermediate with a dehydrating agent, such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
(1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Nucleophiles such as sodium azide in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to (1S)-1,5-Anhydro-2,3-dideoxy-1-ethyl-D-erythro-hex-2-enitol.
Substitution: Introduction of azide or other nucleophiles at the anhydro bridge.
科学研究应用
(1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The anhydro bridge may also play a role in stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
- (1S)-1,5-Anhydro-2,3-dideoxy-1-propynyl-D-erythro-hex-2-enitol
- (1S)-1,5-Anhydro-2,3-dideoxy-1-butynyl-D-erythro-hex-2-enitol
Uniqueness
(1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol is unique due to its specific combination of anhydro and ethynyl functional groups, which confer distinct chemical reactivity and potential biological activity
属性
CAS 编号 |
830318-44-0 |
|---|---|
分子式 |
C8H10O3 |
分子量 |
154.16 g/mol |
IUPAC 名称 |
(2R,3S,6S)-6-ethynyl-2-(hydroxymethyl)-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C8H10O3/c1-2-6-3-4-7(10)8(5-9)11-6/h1,3-4,6-10H,5H2/t6-,7+,8-/m1/s1 |
InChI 键 |
PKIYENBTDMDQJK-GJMOJQLCSA-N |
手性 SMILES |
C#C[C@@H]1C=C[C@@H]([C@H](O1)CO)O |
规范 SMILES |
C#CC1C=CC(C(O1)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



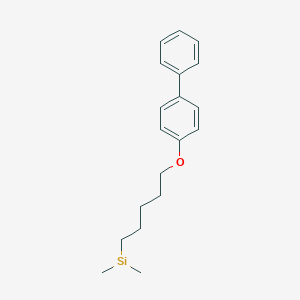
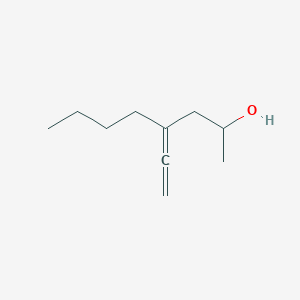
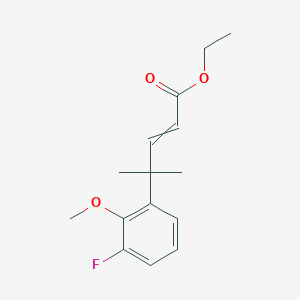
![3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one](/img/structure/B14221494.png)

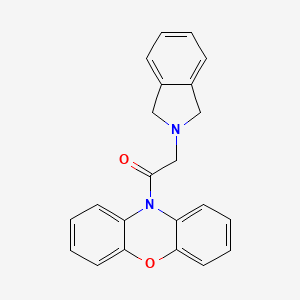
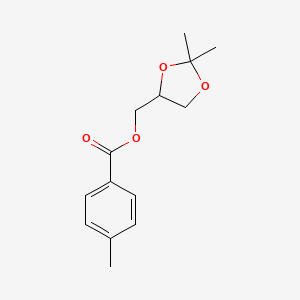
![3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)-](/img/structure/B14221515.png)
![6-{[(Naphthalen-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14221518.png)
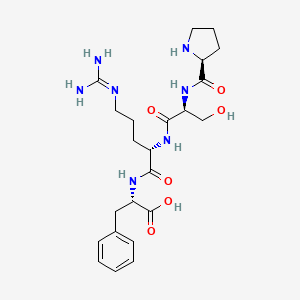
![N-[(1S)-1-Cyano-3-methylbutyl]formamide](/img/structure/B14221529.png)
![Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14221553.png)
![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
